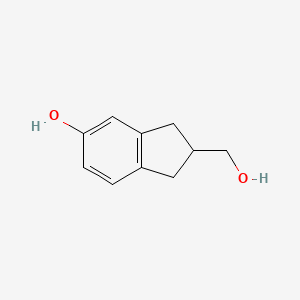

2-Hydroxymethyl-indan-5-ol

Description

Significance of Indane Scaffolds in Contemporary Chemical Research

The indane scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a privileged motif in medicinal chemistry and materials science. researchgate.netmdpi.com Its rigid framework provides a versatile platform for the development of therapeutic agents and other functional molecules. researchgate.net The diverse possibilities for substituting on this fused ring system allow for extensive exploration of structure-activity relationships. researchgate.net

Indane derivatives are found in a variety of biologically active natural products, ranging from simple indanes with antibacterial properties to more complex structures with cytotoxic effects. tudublin.ie In medicinal chemistry, the indane scaffold is a core component of several commercial drugs, including the anti-inflammatory drug Sulindac and the HIV protease inhibitor Indinavir. researchgate.nettudublin.ie Researchers continue to investigate novel indane scaffolds for their potential in treating a range of conditions, including cancer, inflammatory diseases, and neurodegenerative disorders like Alzheimer's disease. researchgate.nettudublin.iebeilstein-journals.org

Structural and Functional Relevance of Hydroxymethyl Moieties in Organic Molecules

The hydroxymethyl group (–CH2OH) is a simple yet functionally significant substituent in organic chemistry. getidiom.comwikipedia.org It consists of a methylene (B1212753) bridge (–CH2–) attached to a hydroxyl group (–OH), classifying it as a primary alcohol. wikipedia.org The presence of a hydroxymethyl group can significantly influence a molecule's physical and chemical properties. frontiersin.orgnumberanalytics.com

One of the key roles of the hydroxymethyl group is its ability to increase the hydrophilicity (water solubility) of a parent compound. frontiersin.org This is due to its capacity to form hydrogen bonds with water molecules. numberanalytics.com Furthermore, the hydroxymethyl group can participate in molecular recognition by interacting with biological receptors through both hydrophilic and hydrophobic interactions, often acting as a pharmacophore. frontiersin.org This functional group is found in essential biological molecules, including the amino acid serine and certain vitamins. wikipedia.orgvedantu.com

Position of 2-Hydroxymethyl-indan-5-ol within the Context of Related Chemical Classes

This compound belongs to the class of compounds known as indanols, which are phenols of indane. evitachem.comnih.gov Specifically, it is a di-substituted indane, featuring both a hydroxymethyl group and a hydroxyl group attached to the indane core. The systematic IUPAC name for this compound is 2-(hydroxymethyl)-2,3-dihydro-1H-inden-5-ol. evitachem.com Its structure is characterized by a hydroxymethyl group at the second position of the indane ring and a hydroxyl group at the fifth position. evitachem.com This places it within the broader category of polycyclic aromatic compounds. evitachem.com

The presence of both a phenolic hydroxyl group and an alcoholic hydroxymethyl group suggests that this compound may exhibit a range of chemical reactivities. For instance, the phenolic hydroxyl group can participate in reactions such as esterification and oxidation, and the aromatic ring is susceptible to electrophilic substitution. evitachem.com

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its potential applications in medicinal chemistry and materials science. evitachem.com Synthetic pathways to this compound often involve the functionalization of indane derivatives. evitachem.com A common method includes the reaction of an indan (B1671822) precursor with formaldehyde (B43269) or paraformaldehyde, often facilitated by acidic or basic catalysts. evitachem.com

Investigations into its properties suggest potential antioxidant activity, attributed to the phenolic hydroxyl group's ability to scavenge free radicals. evitachem.com There is also interest in its capacity to act as an enzyme inhibitor. evitachem.com As a research tool, it is utilized in studies exploring these antioxidant properties and enzyme interactions. evitachem.com While specific, in-depth research on this compound is still emerging, its structural features place it as a compound of interest for the development of new functional materials and therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(hydroxymethyl)-2,3-dihydro-1H-inden-5-ol evitachem.com |

| Molecular Formula | C₁₀H₁₂O₂ evitachem.com |

| Molecular Weight | 164.20 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(hydroxymethyl)-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C10H12O2/c11-6-7-3-8-1-2-10(12)5-9(8)4-7/h1-2,5,7,11-12H,3-4,6H2 |

InChI Key |

CPIUBMODGJEIDO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)O)CO |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Hydroxymethyl Indan 5 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its conformational landscape. These methods are essential for understanding a molecule's physical and chemical behavior.

Geometry Optimization and Potential Energy Surface Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state (a minimum on the potential energy surface). materialsciencejournal.orgresearchgate.net For 2-Hydroxymethyl-indan-5-ol, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable molecular geometry. materialsciencejournal.org

The process involves starting with an initial guess of the molecular structure and iteratively solving the electronic Schrödinger equation to calculate the forces on each atom, adjusting their positions until a stationary point is reached where the net forces are zero. This optimized geometry corresponds to a local or global energy minimum.

A Potential Energy Surface (PES) analysis maps the energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. For this compound, the PES could be explored by systematically changing the dihedral angles associated with the puckering of the five-membered ring and the orientation of the hydroxymethyl and hydroxyl groups. This analysis reveals the energy barriers between different conformations and identifies the most stable conformers. For instance, studies on the related molecule 2-indanol (B118314) have shown it can exist in four possible conformations that interchange through ring-puckering and the rotation of the OH group. nih.gov

Conformational Analysis and Assessment of Molecular Stability (e.g., Natural Bond Orbital (NBO) Analysis)

Once various stable conformers are identified through geometry optimization, their relative stabilities are assessed. The conformer with the lowest calculated energy is the most stable. The relative energies of other conformers determine their population at a given temperature according to the Boltzmann distribution.

An illustrative NBO analysis for a hypothetical stable conformer of this compound might yield the data shown in Table 1.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (hydroxyl) | σ(C-H) | 2.5 |

| LP(1) O (hydroxymethyl) | σ(C-C) | 1.8 |

| σ(C-C) | σ(C-C) | 3.2 |

| π(C=C) (ring) | σ(C-H) | 2.1 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an NBO analysis.

Stereochemical Considerations and Enantiomeric Purity Assessment

The 2-position of the indan (B1671822) ring in this compound is a stereocenter. This means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxymethyl-indan-5-ol and (S)-2-Hydroxymethyl-indan-5-ol.

Computational methods can be used to study these enantiomers. Geometry optimization would be performed on both the (R) and (S) forms. The calculated energies of the optimized structures for each enantiomer should be identical, as enantiomers have the same intrinsic stability. However, their interaction with other chiral molecules or polarized light will differ. While computational chemistry can characterize the properties of individual enantiomers, the assessment of enantiomeric purity (the excess of one enantiomer over the other in a sample) is an experimental technique, typically determined using chiral chromatography or polarimetry. Theoretical calculations can, however, help in predicting spectroscopic properties, such as vibrational circular dichroism (VCD) spectra, which can then be compared with experimental spectra to determine the absolute configuration of the predominant enantiomer.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide key descriptors that help predict how and where a molecule is likely to react.

Frontier Molecular Orbital Theory Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). tandfonline.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. tandfonline.com

For this compound, DFT calculations would provide the energies of these orbitals and a visualization of their spatial distribution. The HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would be distributed over the aromatic ring's anti-bonding π-system. An illustrative set of FMO data is presented in Table 2.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an FMO analysis.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule. materialsciencejournal.org It partitions the total electron density among the constituent atoms, providing insight into the charge distribution and identifying electrophilic and nucleophilic sites. While Mulliken charges are known to be basis-set dependent, they provide a useful qualitative picture of the electronic landscape of a molecule. materialsciencejournal.org

In this compound, this analysis would be expected to show significant negative charges on the highly electronegative oxygen atoms of the hydroxyl and hydroxymethyl groups. The carbon atoms attached to these oxygen atoms would, in turn, carry a partial positive charge. The hydrogen atoms of the hydroxyl groups would also be positively charged, indicating their acidic nature. The distribution of charges on the aromatic ring would be influenced by the electron-donating nature of the hydroxyl group. This charge map is invaluable for predicting how the molecule will interact with other reagents, with negatively charged sites being susceptible to attack by electrophiles and positively charged sites being targets for nucleophiles.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent the electrostatic potential: regions of negative potential, typically associated with electronegative atoms like oxygen, are shown in red and are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, are colored blue and indicate sites for nucleophilic attack. nih.gov

For this compound, an MEP analysis would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the hydroxyl (-OH) groups. These areas would represent the most likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of these hydroxyl groups, as well as those on the aromatic ring, would exhibit positive potential (blue), highlighting them as potential sites for nucleophilic interaction. nih.gov Such a map provides crucial insights into the molecule's reactive behavior.

Chemical Hardness, Softness, and Electrophilicity Indices

Quantum chemical calculations, often performed using Density Functional Theory (DFT), can determine global reactivity descriptors that quantify a molecule's stability and reactivity. These include chemical hardness (η), softness (S), and the electrophilicity index (ω). These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. A molecule with a large energy gap between its HOMO and LUMO is considered "hard" and is generally less reactive.

Chemical Softness (S) is the reciprocal of hardness. A "soft" molecule has a small HOMO-LUMO gap, indicating it is more polarizable and more chemically reactive.

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger capacity to act as an electrophile.

For this compound, these calculations would provide quantitative measures of its kinetic stability and reactivity profile. A computational study would first determine the HOMO and LUMO energies, from which the hardness, softness, and electrophilicity index would be derived, offering a deeper understanding of its electronic properties.

Spectroscopic Property Predictions and Vibrational Analysis

Theoretical calculations are instrumental in predicting and interpreting experimental spectra, providing a powerful link between a molecule's structure and its spectroscopic signatures.

Theoretical Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Potential Energy Distribution (PED)

Computational methods, typically using DFT, can calculate the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the vibrational modes that are active in Infrared (IR) and Raman spectroscopy. dergipark.org.tr Since calculations are performed on a single, isolated molecule in the gas phase and often use the harmonic approximation, the calculated frequencies are systematically scaled to better match experimental data. dergipark.org.tr

A theoretical vibrational analysis of this compound would produce a list of vibrational frequencies and their corresponding IR and Raman intensities. Crucially, this analysis includes a Potential Energy Distribution (PED) calculation. The PED breaks down each complex molecular vibration into contributions from simpler internal coordinates (like bond stretching, angle bending, and torsions), allowing for an unambiguous assignment of each peak in the theoretical spectra. researchgate.net

For this compound, this would allow for precise assignment of key vibrational modes, such as:

O-H stretching vibrations from the two hydroxyl groups.

C-H stretching modes from the aromatic ring and the aliphatic portion.

C-O stretching vibrations.

Vibrational modes corresponding to the indan ring structure.

A representative data table from such a study would typically appear as follows, though the values are illustrative.

| Theoretical Wavenumber (cm⁻¹) | **Scaled Wavenumber (cm⁻¹) ** | IR Intensity | Raman Activity | Potential Energy Distribution (PED) Assignment |

| 3650 | 3504 | High | Low | ν(O-H) stretch (phenolic) |

| 3630 | 3485 | High | Low | ν(O-H) stretch (alcoholic) |

| 3050 | 2928 | Medium | High | ν(C-H) stretch (aromatic) |

| 1610 | 1546 | High | Medium | ν(C=C) stretch (aromatic ring) |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H and ¹³C)

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts of a molecule. dergipark.org.tr Calculations are typically performed on the optimized geometry of the molecule. The computed isotropic shielding values are then referenced against a standard, usually Tetramethylsilane (TMS), to yield the final chemical shifts in parts per million (ppm).

A theoretical NMR study of this compound would provide predicted chemical shifts for every unique hydrogen and carbon atom in the structure. These theoretical values are invaluable for assigning peaks in an experimental NMR spectrum, especially for complex molecules where signals may overlap. The predicted shifts would reflect the different chemical environments of the protons and carbons, such as those on the aromatic ring versus the saturated five-membered ring, and the distinct signals for the hydroxymethyl and phenolic groups.

Theoretical Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transition Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to predict the electronic absorption spectra (UV-Vis) of molecules. dergipark.org.tr This analysis calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. The output provides the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band.

For this compound, a TD-DFT calculation would predict the λmax values for the principal electronic transitions, which are expected to be π→π* transitions associated with the aromatic ring. The analysis would also identify the specific molecular orbitals involved in each transition (e.g., from the HOMO to the LUMO), providing a detailed picture of how the electron density is redistributed upon electronic excitation. semanticscholar.org

Molecular Modeling and Dynamics Studies

Molecular modeling encompasses the computational techniques used to represent and simulate the behavior of molecules. Molecular Dynamics (MD) is a powerful simulation technique that examines the physical movements of atoms and molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's conformational flexibility and its interactions with its environment (like a solvent or a biological receptor). mdpi.comnih.gov

For this compound, an MD simulation could be used to:

Explore its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule.

Study its behavior in a solvent, such as water, to understand how it is solvated and to analyze its hydrogen-bonding network.

Simulate its interaction with a biological target, such as an enzyme active site, to predict its binding mode and affinity. nih.gov

These simulations provide insights into the dynamic nature of the molecule that are not accessible from static, time-independent quantum chemical calculations.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are employed to predict how a molecule like this compound might interact with biological targets at a molecular level. These computational tools can estimate the binding affinity, which is a measure of the strength of the interaction between the compound and a protein. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger interaction.

The prediction of molecular interactions involves analyzing the types of non-covalent bonds that can form between the ligand (this compound) and the amino acid residues in the binding site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Various software programs and web-based tools are available to perform these predictions, which are crucial in the early stages of drug discovery for screening large libraries of compounds against a specific target.

Molecular Docking Simulations with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the molecule into the binding site of a specific biomolecular target, such as an enzyme or a receptor. The process involves sampling a wide range of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them.

The results of a molecular docking simulation can provide valuable insights into the binding mode of the compound, including the key amino acid residues involved in the interaction. This information can help to explain the compound's potential biological activity and can guide the design of more potent and selective analogs.

A hypothetical data table for a molecular docking study of this compound with a generic protein target is presented below to illustrate how such data would be represented.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Protein X | -7.5 | Tyr123, Phe234, Leu345 | Tyr123 (OH), Asp232 (O) |

| Protein Y | -6.2 | Val56, Ile67, Ala78 | None |

| Protein Z | -8.1 | Ser90, Thr101, Asn112 | Ser90 (OH), Asn112 (NH2) |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would involve placing the molecule, either alone in a solvent or in complex with a biomolecular target, in a virtual "box" and calculating the forces between the atoms. By solving Newton's equations of motion, the trajectory of the atoms and molecules can be simulated over a period of time, typically nanoseconds to microseconds.

These simulations provide detailed information about the conformational flexibility of the molecule and the stability of its interactions with a target protein. Key parameters that are often analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the system, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time to evaluate the stability of specific interactions.

Quantitative Structure-Activity Relationship (QSAR) and Fragment-Based Design Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features (descriptors) that are correlated with the activity. Once a QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. For a series of analogs of this compound, a QSAR study could help to identify the key structural modifications that lead to an increase or decrease in a particular biological effect.

Fragment-based design is another computational approach where small molecular fragments are identified that bind to a target protein. These fragments can then be grown or linked together to create a larger, more potent lead compound. If this compound were to be used in a fragment-based approach, it could either be identified as a fragment itself or be built up from smaller fragments that are known to interact with a particular target.

Synthetic Methodologies and Strategies for 2 Hydroxymethyl Indan 5 Ol

Retrosynthetic Analysis of the 2-Hydroxymethyl-indan-5-ol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org This process helps in planning a logical synthetic route.

For this compound, the primary disconnections would be at the C-C and C-O bonds of the hydroxymethyl group and the hydroxyl group on the aromatic ring. Key retrosynthetic strategies include:

Functional Group Interconversion (FGI): The hydroxymethyl group can be traced back to a carboxyl or ester group, which can then be reduced. Similarly, the phenolic hydroxyl group could be derived from an ether or a protected hydroxyl group.

Disconnection of the Hydroxymethyl Group: This leads to an indane-2-carboxylic acid or ester precursor. The introduction of the hydroxymethyl group can be achieved through reduction of this functional group.

Disconnection of the Indane Ring: Further deconstruction of the indane skeleton can lead to simpler aromatic precursors. For instance, a Friedel-Crafts type reaction could be envisioned to form the five-membered ring.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis provides a strategic roadmap for designing synthetic routes, starting from simple and readily available precursors. ias.ac.inicj-e.org

Direct Synthetic Routes to this compound

Direct synthetic routes focus on constructing the target molecule from precursor molecules through a series of chemical reactions.

Multi-Step Organic Synthesis Approaches from Precursors

The synthesis of this compound can be achieved through various multi-step sequences. A common approach involves the functionalization of indan (B1671822) or its derivatives. evitachem.com

One potential pathway begins with a substituted indanone. For instance, 5-hydroxy-1-indanone (B188539) could serve as a starting material. The synthesis could proceed through the following steps:

Introduction of a carbonyl group at the 2-position: This can be achieved through various methods, such as oxidation or formylation.

Reduction of the ketone at the 2-position: This would yield a diol.

Selective protection and deprotection of the hydroxyl groups: This would be necessary to differentiate between the phenolic and alcoholic hydroxyls for further modifications if needed.

Another approach could start from indene. A recently reported synthesis of 2-(hydroxymethyl)indene from methyl phenylsulfonylacetate provides a potential precursor. calpoly.edu Subsequent hydroxylation of the aromatic ring at the 5-position would yield the target molecule.

Development of Stereoselective and Enantioselective Synthetic Protocols

The 2-position of the indane ring in this compound is a chiral center. Therefore, controlling the stereochemistry is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. nih.gov

Stereoselective Synthesis: This aims to produce a specific stereoisomer. For the indane system, diastereoselective reductions of keto-esters have been investigated. While reductions with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can result in a mixture of diastereomers, other reducing agents and conditions have been explored to improve selectivity. acs.org

Enantioselective Synthesis: This focuses on producing a single enantiomer. This can be achieved using chiral catalysts or auxiliaries. For instance, asymmetric C-H insertion reactions using rhodium carbenes have been developed for the synthesis of enantiomerically enriched indanes. nih.gov Another approach involves the use of chiral catalysts, such as a Neodymium(III) complex, for the enantioselective hydroxymethylation of oxindoles, a related heterocyclic system. rsc.org The synthesis of cis-1-aminoindan-2-ol, a key chiral building block, has been achieved with high enantiomeric excess using baker's yeast reduction. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often optimized include:

| Parameter | Description | Example |

| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. | In the reduction of esters, the reactivity of lithium borohydride (LiBH₄) is higher in ether than in THF or 2-propanol. harvard.edu |

| Temperature | Reactions are often run at specific temperatures to control the reaction rate and minimize side reactions. | The reduction of some esters with NaBH₄ may require heating to drive the reaction to completion. researchgate.net |

| Catalyst | Catalysts are used to increase the reaction rate and can influence selectivity. | Lewis acids like scandium triflate (Sc(OTf)₃) have been used to catalyze the synthesis of 1-indanones. beilstein-journals.org |

| Reagent Stoichiometry | The ratio of reactants can affect the yield and product distribution. | In some reductions, an excess of the reducing agent is used to ensure complete conversion. acs.org |

For example, in the synthesis of 2-(hydroxymethyl)indene, the use of diisobutylaluminium hydride (DIBAL-H) for the reduction of the corresponding ester resulted in a 95% yield. calpoly.edu The optimization of a multi-component reaction for the synthesis of pyrazole (B372694) derivatives showed that the choice of solvent and catalyst amount significantly impacted the yield. academie-sciences.fr

Analogous Synthetic Procedures for Hydroxymethyl-Substituted Indanes and Related Aromatic Alcohols

The synthetic methods used for this compound can often be applied to the synthesis of structurally related compounds.

Selective Reduction Reactions for Hydroxymethyl Group Installation (e.g., using borohydride reagents)

The installation of a hydroxymethyl group is a common transformation in organic synthesis and is frequently achieved by the reduction of a carboxylic acid, ester, or aldehyde. Borohydride reagents are widely used for this purpose due to their selectivity and mild reaction conditions.

Sodium Borohydride (NaBH₄): This is a mild reducing agent that is highly selective for aldehydes and ketones over esters, carboxylic acids, and amides. commonorganicchemistry.com However, the reactivity of NaBH₄ can be enhanced by using additives or specific solvent systems. For example, NaBH₄ in combination with a Lewis acid like calcium chloride (CaCl₂) or in refluxing THF can reduce esters to alcohols. researchgate.net

Lithium Borohydride (LiBH₄): This is a more powerful reducing agent than NaBH₄ and can reduce esters and lactones to alcohols. harvard.edu It exhibits good selectivity, leaving functional groups like carboxylic acids and amides intact. harvard.edu

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent that will reduce most carbonyl-containing functional groups, including carboxylic acids, esters, and amides, to the corresponding alcohols or amines. harvard.edu Its high reactivity often requires careful control of reaction conditions, such as low temperatures, to achieve selectivity. researchgate.net

The choice of reducing agent depends on the specific functional groups present in the molecule and the desired outcome. For the selective reduction of an ester in the presence of other functional groups, LiBH₄ or a modified NaBH₄ system would be preferred over the more reactive LiAlH₄.

Table of Reducing Agents and Their Selectivity

| Reagent | Functional Groups Reduced | Comments |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Generally does not reduce esters, carboxylic acids, or amides under standard conditions. commonorganicchemistry.com |

| Lithium Borohydride (LiBH₄) | Aldehydes, Ketones, Esters, Lactones | More reactive than NaBH₄; selective for esters in the presence of carboxylic acids. harvard.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles | Powerful and non-selective reducing agent. harvard.edu |

Intramolecular Cyclization and Ring-Forming Strategies for the Indane Core

The construction of the indane core is a fundamental step in the synthesis of this compound. Intramolecular cyclization reactions are among the most prevalent and efficient methods for forming this bicyclic system. These strategies typically involve the formation of a carbon-carbon bond between an aromatic ring and a tethered side chain.

One of the most widely employed methods is the Friedel-Crafts acylation . beilstein-journals.org This reaction involves the cyclization of 3-arylpropionic acids or their more reactive derivatives, such as acid chlorides, in the presence of a Lewis acid or a strong protic acid catalyst. For instance, 3-phenylpropionic acid can be cyclized to 1-indanone (B140024), a key intermediate, using catalysts like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA). beilstein-journals.org The use of aluminum chloride (AlCl₃) with 3-phenylpropionyl chloride is also a classic and effective approach. beilstein-journals.org

Alternative cyclization strategies have also been developed to access the indane skeleton. The Nazarov cyclization offers a pathway to 2-benzylidene-1-indanones through the acid-catalyzed reaction of specific chalcone (B49325) precursors. beilstein-journals.org Furthermore, the cyclization of compounds like 3-(2-bromophenyl)propionic acid can be achieved using organolithium reagents such as n-BuLi at low temperatures, yielding 1-indanone in high yield. beilstein-journals.org These 1-indanone intermediates can then be further modified to introduce the required functionalities at the 2 and 5 positions.

| Cyclization Strategy | Starting Material | Catalyst/Reagent | Product | Key Features | Reference |

| Friedel-Crafts Acylation | 3-Arylpropionic Acid | Trifluoromethanesulfonic Acid (TFSA) | 1-Indanone | Quantitative yield. | beilstein-journals.org |

| Friedel-Crafts Acylation | 3-Arylpropionyl Chloride | Aluminum Chloride (AlCl₃) / Nafion®-H | 1-Indanone | High yield (90%). | beilstein-journals.org |

| Organolithium-Mediated | 3-(2-bromophenyl)propionic acid | n-Butyllithium (n-BuLi) | 1-Indanone | High yield (76%) at low temperature. | beilstein-journals.org |

| Nazarov Cyclization | Chalcone derivative | Trifluoroacetic Acid | 2-Benzylidene-1-indanone | Forms indanone ring via electrocyclic reaction. | beilstein-journals.org |

Functionalization of Aryl and Cyclic Systems with Hydroxymethyl Moieties

Following the formation of the indane core, the introduction of the hydroxymethyl (-CH₂OH) group at the C-2 position is a critical functionalization step. Alkyl moieties, whether in cyclic or open-chain forms, are often targets for metabolic hydroxy functionalization. nih.gov In synthetic chemistry, several methods exist to achieve this transformation.

A direct and common approach is the reaction with a C1 electrophile, such as formaldehyde (B43269) or its polymer equivalent, paraformaldehyde . evitachem.comresearchgate.net This reaction can be facilitated under acidic or basic conditions. evitachem.com Transition metal catalysis has emerged as a powerful tool for site-selective C-H functionalization. For example, manganese and ruthenium-based catalysts have been successfully employed for the regioselective hydroxymethylation of various aromatic and heterocyclic systems using paraformaldehyde as the C1 source. researchgate.net These methods are highly valuable as they can proceed in a single step and often with high selectivity, avoiding the need for pre-functionalized starting materials. researchgate.net

Another strategy involves the reduction of a precursor functional group already at the C-2 position. For instance, an indane-2-carboxylic acid ester can be reduced to the corresponding alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). calpoly.edu Similarly, ketones can undergo asymmetric aldol (B89426) reactions to introduce a hydroxymethyl group. The use of a chiral scandium complex has been shown to catalyze the enantioselective hydroxymethylation of propiophenone (B1677668) derivatives in an aqueous medium. researchgate.net This highlights a sophisticated approach that combines functionalization with stereochemical control.

| Functionalization Method | Substrate | Reagent(s) | Catalyst | Key Features | Reference |

| C-H Hydroxymethylation | Pyridones / Isoquinolones | Paraformaldehyde | Manganese Complex | Earth-abundant metal catalyst, high regioselectivity. | researchgate.net |

| C-H Hydroxymethylation | Indolines | Paraformaldehyde | Ruthenium(II) Complex | High site-selectivity for N-heterocycles. | researchgate.net |

| Asymmetric Aldol Reaction | Aryl Ketones | Formaldehyde | Chiral Scandium Complex / Surfactant | Highly enantioselective, performed in water. | researchgate.net |

| Ester Reduction | Methyl 2-indenecarboxylate | Diisobutylaluminium hydride (DIBAL-H) | None | High-yield reduction to the alcohol. | calpoly.edu |

| Nucleophilic Substitution | Indan derivative | Formaldehyde | Acid or Base | General method for introducing the hydroxymethyl group. | evitachem.com |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The synthesis of fine chemicals like this compound is increasingly guided by the principles of green chemistry. scispace.com These principles provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. indianchemicalsociety.com Key tenets include the prevention of waste, maximizing atom economy, using catalytic reagents over stoichiometric ones, employing safer solvents, and improving energy efficiency. acs.orgkahedu.edu.in Applying these principles to the synthesis of indane derivatives aims to reduce the environmental footprint associated with traditional organic synthesis. ijbpas.com

Catalyst Development and Application

Catalysis is a cornerstone of green chemistry, as catalytic processes reduce waste by enabling reactions with smaller quantities of reagents that are regenerated in each cycle. acs.org For the synthesis of indane-based compounds, significant progress has been made in developing more sustainable catalysts.

The use of earth-abundant transition metals is a key area of development. For instance, manganese-catalyzed C-H hydroxymethylation offers a greener alternative to methods requiring precious metals or pre-functionalized substrates, proceeding in one step without generating significant salt waste. researchgate.net Similarly, heterogeneous catalysts, such as microporous titanoaluminophosphate (TiAPO-5) molecular sieves, have been investigated for the hydroxymethylation of phenols. iitm.ac.in These solid catalysts can be easily separated from the reaction mixture and potentially recycled, simplifying purification and reducing waste.

Biocatalysis and organocatalysis also represent important frontiers. While specific applications to this compound are not widely documented, the principles are highly relevant. Organocatalysts, which are small, metal-free organic molecules, can drive reactions like asymmetric cyclizations, as demonstrated in the synthesis of chiral cyclic nitrones. acspubs.org The development of such catalysts for indane synthesis could eliminate the risks of heavy metal contamination in the final product.

| Catalyst Type | Example | Reaction | Green Advantage | Reference |

| Earth-Abundant Metal | Manganese Complex | C-H Hydroxymethylation | Avoids precious metals, minimizes salt waste. | researchgate.net |

| Heterogeneous Solid Acid | TiAPO-5 Molecular Sieve | Phenol (B47542) Hydroxymethylation | Recyclable, eco-friendly alternative to mineral acids. | iitm.ac.in |

| Lewis Acid in Water | Scandium(III) Dodecyl Sulfate (B86663) | Asymmetric Aldol Reaction | Enables reaction in water, suppresses catalyst deactivation. | researchgate.net |

| Ionic Liquid (as catalyst) | 2-Hydroxyethylammonium Formate | Knoevenagel Condensation | Acts as both solvent and catalyst, biodegradable. | acs.orgacs.org |

Solvent Selection and Reaction Efficiency

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of mass and energy consumption. whiterose.ac.uk Green chemistry emphasizes the use of safer, non-toxic, and renewable solvents, or eliminating them entirely.

Water is an exemplary green solvent due to its non-toxicity and abundance. Recent research has demonstrated that challenging reactions, such as the highly enantioselective hydroxymethylation of ketones, can be successfully performed in water. researchgate.net The use of surfactants like sodium dodecyl sulfate (SDS) can create micellar environments that help solubilize organic substrates, facilitating the reaction. researchgate.net

| Solvent System | Reaction Type | Conditions | Efficiency & Green Features | Reference |

| Water with Surfactant (SDS) | Asymmetric Aldol Reaction | Room Temperature | High enantioselectivity (up to 96% ee); non-toxic solvent. | researchgate.net |

| Ionic Liquid (2-HEAF) | Knoevenagel Condensation | Room Temperature, Solvent-free | High yield (80-97%) in <1 min; IL is catalyst and medium. | acs.orgacs.org |

| Polyethylene Glycol (PEG-400) | Dihydroquinazolinone Synthesis | Mild conditions | Recyclable, eco-friendly solvent. | researchgate.net |

| Ethanol | Knoevenagel Condensation | Reflux | Low yield, demonstrating inefficiency of some traditional green solvents without optimized catalysts. | acs.org |

Biological Activity and Mechanistic Insights in Vitro Studies

Investigation of In Vitro Biological Activities

Specific studies detailing the in vitro antibacterial or antifungal efficacy of 2-Hydroxymethyl-indan-5-ol against various microbial strains are not readily found in the public domain. While this specific compound remains uninvestigated, broader research into heterocyclic compounds has shown that moieties like the indole (B1671886) nucleus, which is structurally related to the indan (B1671822) core, are prominent in compounds with significant antimicrobial properties. nih.govresearchgate.net For instance, certain 2-hydroxymethylbenzimidazole derivatives have been tested for antimicrobial activity, though they exhibited weak effects. fabad.org.tr Similarly, various monomeric alkaloids and other synthetic derivatives are often screened for their effects against bacteria and fungi, with some showing considerable efficacy. mdpi.comnih.gov However, without direct testing, the antimicrobial potential of this compound remains speculative.

There is a lack of specific published data on the in vitro antiproliferative or anticancer activity of this compound against established cancer cell lines. The indole scaffold, a key structure in medicinal chemistry, is a component of numerous compounds evaluated for their anticancer effects. ijpsr.comnih.govijper.org Research has explored a wide range of indole derivatives for their ability to inhibit the proliferation of various cancer cell lines, including lung, breast, and colon cancer. nih.govaccscience.com These studies often reveal that specific substitutions on the core structure are crucial for activity. nih.gov Given that the indan structure can be considered a hydrogenated isostere of indole, there is a chemical basis for potential activity, but experimental evidence for this compound is currently absent.

The chemical structure of this compound suggests it may act as an enzyme inhibitor. evitachem.com However, specific in vitro assays to determine its inhibitory constants (IC₅₀ or Kᵢ) against enzymes such as acetylcholinesterase, tyrosinase, or α-glucosidase have not been reported.

Tyrosinase is a key enzyme in melanin (B1238610) synthesis and a target for hyperpigmentation treatments. nih.gov While many compounds are screened for tyrosinase inhibition, data for this compound is unavailable. nih.gov Similarly, α-glucosidase inhibitors are a therapeutic target for managing type 2 diabetes, and while various natural and synthetic compounds are studied, the activity of this compound has not been described. nih.gov The evaluation of novel chalcone (B49325) analogues has shown varied inhibition against these types of enzymes, but no direct comparisons can be drawn. nih.gov

Direct ligand binding assays for this compound are not found in the literature. However, research on structurally related compounds provides significant insight into the potential for this class of molecules to interact with physiological receptors. A study on synthetic indole cannabinoids that incorporated a 2,2-dimethylindane group revealed a new class of high-affinity ligands for human cannabinoid receptors (CB₁ and CB₂). nih.gov

These indanoylindoles were evaluated for their ability to displace the nonselective cannabinoid radioligand [³H]CP-55,940. nih.gov The results showed that compounds with the indane core can possess nanomolar affinity and, in some cases, high selectivity for the CB₂ receptor over the CB₁ receptor. nih.gov This suggests that the indane scaffold is a viable backbone for developing receptor-selective ligands.

Table 1: Receptor Binding Affinity of Structurally Related Indanoylindoles for Human Cannabinoid Receptors

| Compound | hCB₁ Kᵢ (nM) | hCB₂ Kᵢ (nM) | Selectivity Index (SI) for hCB₂ (Kᵢ CB₁/Kᵢ CB₂) |

|---|---|---|---|

| GBD-002 (Positional Isomer) | 10 | 5.2 | 1.9 |

| GBD-003 | 296 | 4.5 | 66 |

| Compound 26 | >1000 | 12 | >83 |

| Compound 35 | >1000 | 1.6 | >625 |

Data sourced from a study on 3-(indanoyl)indoles, which are structurally related to this compound. The specific compounds listed are derivatives of the indanoylindole scaffold. nih.gov

The structure of this compound, specifically its phenolic hydroxyl group, suggests it has the potential to act as an antioxidant. evitachem.com Phenolic compounds are well-known for their ability to scavenge free radicals by donating a hydrogen atom, which stabilizes the radical and mitigates oxidative stress. evitachem.commdpi.com

Despite this theoretical potential, specific experimental data from in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are not available for this compound. nih.govmdpi.com Therefore, its IC₅₀ values for radical scavenging capacity have not been determined. Studies on other compounds with hydroxyl groups on cyclic structures have confirmed that the presence and position of these groups are critical to their antioxidant activity. researchgate.net

Mechanistic Probes of In Vitro Biological Action

Given the limited direct experimental data, the mechanisms of action for this compound can only be inferred from its structure and the activities of related compounds.

The primary hypothesized mechanism is antioxidant activity via free radical scavenging, driven by the phenolic hydroxyl group. evitachem.com This is a common mechanism for phenolic compounds that contributes to cellular protection against oxidative damage.

Based on research into related indane derivatives, a plausible mechanism of action is receptor-mediated signaling . The study on indanoylindoles demonstrated that this structural class can act as high-affinity ligands for cannabinoid receptors. nih.gov Functional assays in this study revealed that these compounds could act as either full agonists or neutral antagonists, depending on their specific substitutions. nih.gov This indicates that the indane scaffold can be modified to achieve different functional outcomes at the receptor level.

Table 2: Functional Activity of Structurally Related Indanoylindoles at Cannabinoid Receptors

| Compound | Functional Activity at CB₁ | Functional Activity at CB₂ |

|---|---|---|

| GBD-002 (Positional Isomer) | Full Agonist | Full Agonist |

| GBD-003 | Neutral Antagonist | Neutral Antagonist |

Data sourced from a study on 3-(indanoyl)indoles. nih.gov

Elucidation of Molecular Targets and Pathways in Cell-Free Systems

While direct cell-free assay data for this compound is not extensively detailed in the available literature, research on structurally similar analogs provides significant insight into its potential molecular targets. Studies focused on the indane scaffold have identified specific receptor interactions.

A key investigation into indan-5-ol derivatives revealed that these compounds can act as selective agonists for Estrogen Receptor beta (ERβ). nih.gov Specifically, a close analog, 1-(4-hydroxybenzyl)indan-5-ol, was evaluated for its selective ERβ agonistic activity. nih.gov Estrogen receptors are critical signaling proteins, and ERβ-selective agonists are pursued for their potential therapeutic benefits without the adverse effects associated with ERα activation. nih.gov The binding and activation of ERβ by these indane derivatives in cell-free receptor assays suggest that this compound may also interact with this or other nuclear receptors, although direct binding studies would be needed for confirmation.

Analysis of Cellular Uptake and Metabolism in In Vitro Models

Specific experimental data on the cellular uptake and metabolic pathways of this compound is not prominently featured in the reviewed literature. However, general principles of drug disposition allow for predictions of its likely behavior in in vitro models. The process by which a small molecule enters a cell can occur through various mechanisms, including passive diffusion across the lipid bilayer or via transporter-mediated uptake. mdpi.comresearchgate.net The physicochemical properties of the compound, such as its size, charge, and lipophilicity, are crucial determinants of the primary uptake pathway. mdpi.com

In vitro metabolism studies are essential to identify potential biotransformations a compound may undergo. nih.gov These studies typically utilize liver microsomes, hepatocytes, or specific cell lines like HepG2, which contain the key Phase I (e.g., cytochrome P450 enzymes) and Phase II (e.g., conjugation enzymes) metabolic machinery. nih.goveuropa.eu Such analyses can determine if a human metabolite requires separate toxicological evaluation. europa.eu For a compound like this compound, metabolic processes could involve oxidation of the hydroxymethyl or phenol (B47542) groups or conjugation with glucuronic acid or sulfate (B86663). The acidic environment of some tissues, like tumors, can also influence a drug's protonation state and its ability to cross cell membranes, affecting its activity. acs.org

Correlation of Structure with In Vitro Activity (Structure-Activity Relationship (SAR) Studies)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how a molecule's chemical structure correlates with its biological activity. For the indane scaffold, to which this compound belongs, SAR studies have been conducted to optimize activity at specific targets.

A study on 1-benzylindane derivatives as selective ERβ agonists provides a clear SAR framework. nih.gov Starting with the parent compound, 1-(4-hydroxybenzyl)indan-5-ol (7a), researchers introduced various functional groups to enhance potency and selectivity. Key findings from this research include:

Substitution at Indane-1-Position : Introducing a nitrile group at the first position of the indane ring led to a derivative (12a) with significantly higher selectivity for ERβ. nih.gov

Pendant Phenyl Ring Substitution : Adding a fluoro or methyl group to the benzyl (B1604629) ring at the para-position further improved ERβ agonistic activity. nih.gov

Stereochemistry : Chiral resolution of the active nitrile derivative (12a) revealed that the R-enantiomer possessed a superior activity profile compared to the S-enantiomer, highlighting the importance of stereochemistry for receptor interaction. nih.gov

These findings underscore that modifications to the indane core and its substituents can fine-tune biological activity. nih.govnih.gov Similar SAR principles are applied to other heterocyclic structures like indoles and γ-butyrolactones to enhance their anti-inflammatory or analgesic properties. researchgate.netderpharmachemica.com

Table 1: Structure-Activity Relationship of Indan-5-ol Derivatives as ERβ Agonists This table is based on data for analogs of this compound as reported in the literature.

| Compound | Structure | Modification from Parent (7a) | ERβ Agonistic Activity (EC50, nM) | ERα Agonistic Activity (EC50, nM) | Selectivity (ERα/ERβ) |

|---|---|---|---|---|---|

| 7a | 1-(4-hydroxybenzyl)indan-5-ol | Parent Compound | 140 | >10000 | >71 |

| 12a | (R/S)-1-cyano-1-(4-hydroxybenzyl)indan-5-ol | Addition of nitrile at C1 | 18 | >10000 | >556 |

| R-12a | (R)-1-cyano-1-(4-hydroxybenzyl)indan-5-ol | R-enantiomer of 12a | 8.6 | >10000 | >1163 |

| S-12a | (S)-1-cyano-1-(4-hydroxybenzyl)indan-5-ol | S-enantiomer of 12a | 120 | >10000 | >83 |

| 12b | (R/S)-1-cyano-1-(4-fluoro-benzyl)indan-5-ol | Nitrile at C1, Fluoro on benzyl | 11 | >10000 | >909 |

Investigation of Biochemical and Cellular Effects in Isolated Systems

The investigation of a compound's effects in isolated cellular systems is crucial for understanding its mechanism of action. Based on the SAR studies of its analogs, a likely cellular effect of this compound would be the modulation of ERβ-mediated signaling pathways. In the study of 1-benzylindane derivatives, compounds were tested for their ability to activate ERβ in HEK293 cells, which are human embryonic kidney cells commonly used in transfection and receptor activity assays. nih.gov The agonistic activity observed demonstrates a direct cellular effect, where the compound binds to its intracellular target and initiates a downstream transcriptional response. nih.gov

To illustrate the potential effects of the hydroxymethyl group, studies on other compounds are informative. For example, the thymidine (B127349) analog 5-hydroxymethyl-2'-deoxyuridine (B45661) (hmdUrd) was found to be phosphorylated and subsequently incorporated into the DNA of mammalian cells. nih.gov This incorporation led to cellular toxicity, which could be modulated by other pyrimidines. nih.gov While structurally different from this compound, this finding highlights that a hydroxymethyl group can be a site for metabolic activation, leading to significant biochemical and cellular consequences. nih.gov Other potential cellular effects that could be investigated for this compound include impacts on cell viability, proliferation, apoptosis, or the production of inflammatory mediators in relevant cell lines. nih.govmdpi.com

In Silico Prediction and Validation of Biological Activity Profiles

In silico methods, which utilize computer modeling and simulation, are integral to modern drug discovery. nih.gov They allow for the rapid prediction of a compound's biological and pharmacokinetic properties, helping to prioritize candidates for synthesis and experimental testing. nih.govijrpr.com

Pharmacophore Modeling and Virtual Screening for Target Prediction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijrpr.comnih.gov A pharmacophore model can be generated either based on the structure of a known active ligand (ligand-based) or from the binding site of a target protein (structure-based). ijrpr.comnih.gov

For this compound, a pharmacophore model would be defined by key features:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the phenolic hydroxyl and the primary alcohol.

Hydrogen Bond Donors (HBD): The hydrogen atoms of the two hydroxyl groups.

Aromatic Ring (AR): The benzene (B151609) ring of the indane system.

Hydrophobic (HY): The aliphatic portion of the indane ring.

This model, once generated, can be used as a 3D query to screen large virtual databases of chemical compounds. nih.govmdpi.com The goal is to identify novel molecules that match the pharmacophore and are therefore predicted to have similar biological activity. This approach has been successfully used to identify potential inhibitors for various targets, including those relevant to Alzheimer's disease and tuberculosis, based on scaffolds like indole and azaindole. nih.govmdpi.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction in Silico

In silico ADME prediction involves the use of computational algorithms to estimate the pharmacokinetic properties of a molecule. nih.gov These predictions are critical for early-stage drug development, as poor ADME properties are a major cause of clinical trial failure. nih.gov Tools such as SwissADME and QikProp analyze a compound's structure to predict various parameters. nih.govbiointerfaceresearch.com

An in silico ADME profile for this compound would assess its drug-likeness and pharmacokinetic potential. The predictions generally cover several categories, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and adherence to medicinal chemistry rules. nih.govbiointerfaceresearch.comsciensage.info

Table 2: Predicted In Silico ADME Profile for this compound This table represents a typical output from in silico ADME prediction tools based on the compound's structure.

| Parameter | Category | Predicted Value/Comment | Implication |

|---|---|---|---|

| Molecular Weight | Physicochemical Properties | 164.20 g/mol | Low molecular weight, favorable for absorption. |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | Good potential for cell membrane permeability. | |

| H-Bond Acceptors | 2 | Complies with drug-likeness rules. | |

| H-Bond Donors | 2 | Complies with drug-likeness rules. | |

| LogP (Lipophilicity) | Lipophilicity | ~1.5 - 2.0 | Optimal balance for solubility and permeability. |

| Water Solubility | Water Solubility | Moderately Soluble | Adequate solubility for formulation is likely. |

| GI Absorption | Pharmacokinetics | High | Predicted to be well-absorbed from the gastrointestinal tract. nih.gov |

| BBB Permeant | Yes/No (Borderline) | May or may not cross the blood-brain barrier effectively. mdpi.com | |

| CYP450 Inhibition | Likely no inhibition of major isoforms | Low potential for drug-drug interactions via this mechanism. | |

| Lipinski's Rule of Five | Drug-Likeness | Pass (0 violations) | Good oral bioavailability is predicted. nih.gov |

| Veber's Rule | Pass | Good oral bioavailability is predicted. nih.gov | |

| Synthetic Accessibility | Medicinal Chemistry | Low (Easy to synthesize) | Feasible for chemical synthesis and analog development. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-hydroxybenzyl)indan-5-ol |

| (R/S)-1-cyano-1-(4-hydroxybenzyl)indan-5-ol |

| (R)-1-cyano-1-(4-hydroxybenzyl)indan-5-ol |

| (S)-1-cyano-1-(4-hydroxybenzyl)indan-5-ol |

| (R/S)-1-cyano-1-(4-fluoro-benzyl)indan-5-ol |

| 5-hydroxymethyl-2'-deoxyuridine (hmdUrd) |

| γ-butyrolactone |

| Indole |

| Azaindole |

| Isatin |

| isobutestrol |

Future Research Directions and Potential Applications

Design and Synthesis of Novel 2-Hydroxymethyl-indan-5-ol Derivatives with Enhanced Biological Activity

The structural features of this compound, namely the phenolic hydroxyl group and the primary alcohol, offer multiple avenues for chemical modification to explore structure-activity relationships (SAR). The design and synthesis of novel derivatives could lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

Future synthetic efforts could focus on several key areas:

Esterification and Etherification: The hydroxyl groups at position 5 and on the methyl group at position 2 are amenable to esterification and etherification. Introducing various acyl and alkyl groups could modulate the lipophilicity and steric bulk of the molecule, potentially influencing its interaction with biological targets.

Substitution on the Aromatic Ring: The benzene (B151609) ring of the indane scaffold can be further functionalized. Electrophilic aromatic substitution reactions could introduce substituents such as halogens, nitro groups, or alkyl groups, which can significantly alter the electronic properties and biological activity of the parent compound.

Modification of the Hydroxymethyl Group: The primary alcohol could be oxidized to an aldehyde or a carboxylic acid, or converted to an amine, to explore the impact of different functional groups at this position.

A hypothetical library of derivatives could be synthesized to systematically probe the SAR of this compound. The biological activity of these new compounds could then be evaluated in a variety of in vitro assays.

Exploration of Advanced Synthetic Methodologies for Scalable Production

For any compound with demonstrated therapeutic potential, the development of an efficient and scalable synthetic route is crucial. Research in this area for this compound would aim to move beyond laboratory-scale preparations to methods suitable for industrial production.

Key considerations for advanced synthetic methodologies include:

Catalytic Hydrogenation: The synthesis of the indane core often involves the reduction of an indanone precursor. researchgate.net Exploring highly efficient and selective catalytic hydrogenation methods using transition metal catalysts could improve yields and reduce the need for stoichiometric reagents.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Developing a flow-based synthesis of this compound could significantly enhance production efficiency.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. A biocatalytic approach, for instance, using a specific reductase for the synthesis of the chiral alcohol, could offer high enantioselectivity and mild reaction conditions.

The table below outlines a comparative analysis of potential synthetic routes, highlighting their respective advantages and disadvantages.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures, versatile for small-scale synthesis. | Scalability issues, potential for thermal runaway, larger solvent volumes. |

| Catalytic Hydrogenation | High efficiency, atom economy, reduced waste. | Catalyst cost and stability, potential for catalyst poisoning. |

| Flow Chemistry | Enhanced safety and control, easy scalability, potential for integration. | Higher initial equipment cost, potential for clogging. |

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions. | Enzyme stability and cost, limited substrate scope. |

Application of Advanced Computational Methods for Predictive Modeling and Mechanistic Elucidation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. nih.govresearchgate.net For this compound, these methods can be applied to predict its biological activities, understand its mechanism of action at a molecular level, and guide the design of more potent derivatives.

Future computational studies could include:

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives to the active site of the protein. nih.gov This can provide valuable insights for optimizing ligand-protein interactions.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. mdpi.com This information can help in understanding its reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein complex, allowing for the study of its stability and the conformational changes that occur upon binding.

These computational approaches can help to prioritize the synthesis of the most promising derivatives, thereby saving time and resources in the drug discovery process.

Identification of Additional In Vitro Biological Roles and Underlying Mechanisms

While the indane scaffold is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific in vitro biological roles of this compound remain to be fully elucidated. beilstein-journals.orgnih.govnih.gov A comprehensive screening of this compound against a panel of biological targets could uncover novel therapeutic applications.

Potential in vitro assays to explore include:

Enzyme Inhibition Assays: The compound could be tested for its ability to inhibit various enzymes implicated in disease, such as kinases, proteases, or cyclooxygenases. mdpi.com

Receptor Binding Assays: Its affinity for different G-protein coupled receptors (GPCRs) or nuclear receptors could be investigated.

Antiproliferative Assays: The cytotoxic effects of this compound could be evaluated against a panel of cancer cell lines. nih.gov

Antimicrobial Assays: Its activity against various strains of bacteria and fungi could be assessed.

Once a specific biological activity is identified, further mechanistic studies would be necessary to understand how the compound exerts its effects at a molecular and cellular level.

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects (In Vitro)

To gain a holistic understanding of the cellular effects of this compound, a multi-omics approach can be employed. nih.govmit.edu This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound. nih.gov

A multi-omics study could involve:

Transcriptomics (RNA-Seq): To identify changes in gene expression in cells treated with the compound.

Proteomics: To analyze alterations in protein expression and post-translational modifications.

Metabolomics: To study the changes in the cellular metabolome, providing insights into the metabolic pathways affected by the compound. aspect-analytics.commdpi.com

By integrating these different layers of biological information, researchers can identify the key pathways and networks that are modulated by this compound, providing a deeper understanding of its mechanism of action and potential off-target effects. researchgate.net

Q & A

Q. What are the primary synthetic routes for 2-Hydroxymethyl-indan-5-ol, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis of this compound can be approached via catalytic hydrogenation of indene derivatives or hydroxylation of methyl-indan precursors. Key factors include:

- Catalyst Selection : Palladium-based catalysts for hydrogenation (e.g., Pd/C under H₂) .

- Oxidative Methods : Adaptation of ozonolysis or epoxidation techniques used in terpene chemistry to functionalize the indan core .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) enhance solubility, while temperatures >100°C may degrade the hydroxymethyl group .

- Purity Control : Recrystallization using ethanol/water mixtures, guided by melting point data (e.g., indole-5-carboxylic acid derivatives: 208–259°C ).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and hydroxymethyl groups (δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., indole derivatives: ~161–163 g/mol ).

- HPLC-PDA : Reverse-phase chromatography with UV detection (λ ~280 nm for indan/indole chromophores) to assess purity (>95%) .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- OECD Guidelines : Perform in vitro biodegradability tests (e.g., OECD 301D) and aquatic toxicity assays using Daphnia magna .

- Computational Tools : Use QSAR models to predict bioaccumulation potential (logP ~1.5–2.5 for similar indanols ).

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity measurements .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-methoxy-1H-indol-6-ol’s anti-inflammatory properties ).

Q. How can kinetic and thermodynamic studies optimize regioselective modification of this compound?

- Methodological Answer :

- Variable-Temperature NMR : Monitor intermediate stability during hydroxymethyl group reactions (e.g., acetylation vs. oxidation) .

- DFT Calculations : Model transition states to predict regioselectivity (e.g., ΔG‡ differences for ring vs. side-chain reactions ).

- Catalytic Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄ or FeCl₃) to direct functionalization .

Q. What computational approaches predict the stability of this compound under experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.